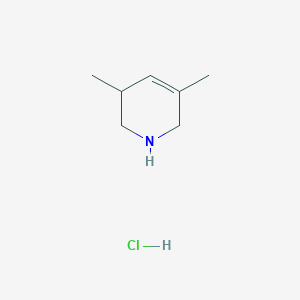

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Übersicht

Beschreibung

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block that is useful in chemical synthesis . It is a colorless liquid .

Synthesis Analysis

The synthesis of this compound can be achieved through a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . This provides efficient access to various 5-phenyl-1,2,3,6-tetrahydropyridine derivatives, which are important structural motifs for bioactive molecules .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C7H13N.ClH/c1-6-3-7(2)5-8-4-6;/h3,6,8H,4-5H2,1-2H3;1H . The molecular weight of this compound is 147.65 . Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.913 g/cm3 . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Organic Synthesis

One prominent application of 3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is in heterocyclic chemistry, where it serves as a precursor or intermediate in the synthesis of complex organic compounds. For example, it's involved in the heterocyclization of oximes, leading to the formation of pyrrolo[3,2-c]pyridine through a superbasic medium. This process demonstrates the compound's utility in creating aromatic systems from non-aromatic precursors, highlighting its role in the construction of heterocyclic frameworks with potential pharmacological applications (Voskressensky et al., 2004).

Catalysis and Green Chemistry

Another significant application is found in catalysis and green chemistry, where 3,5-dimethyl-1,2,3,6-tetrahydropyridine derivatives are synthesized using environmentally friendly methods. For instance, an environmentally benign procedure for dimethylated 1,6-dihydropyrimidines was developed by reacting tetrahydropyrimidine-2-thiones with dimethyl carbonate, a non-toxic and eco-friendly reagent. This method avoids the use of harmful methylating agents and strong bases, showcasing the compound's relevance in developing safer chemical processes (Wang et al., 2008).

Antimicrobial Research

In the field of antimicrobial research, derivatives of 3,5-dimethyl-1,2,3,6-tetrahydropyridine have been investigated for their biological activities. Studies have explored the synthesis of novel compounds with this core structure and evaluated their antimicrobial properties. This research indicates the potential of such derivatives in contributing to the development of new antimicrobial agents, offering a foundation for further exploration in medicinal chemistry (Shastri & Post, 2019).

Structural and Molecular Studies

Moreover, this compound and its derivatives are subjects of structural and molecular studies. Crystallographic analyses have been performed to elucidate their molecular and crystal structures, contributing valuable insights into their stereochemistry and conformational properties. Such studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in synthesis and drug design (Doreswamy et al., 2004).

Safety and Hazards

This compound may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Wirkmechanismus

Mode of Action

It is known that tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .

Biochemical Pathways

Thps have been identified in both natural products and synthetic pharmaceutical agents, suggesting they may interact with multiple biochemical pathways .

Biochemische Analyse

Biochemical Properties

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and effects .

Subcellular Localization

The subcellular localization of this compound is important for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, ultimately affecting its role in cellular processes .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-3-7(2)5-8-4-6;/h3,6,8H,4-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWACEVANNOEHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-89-6 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)

![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)

![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)

![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B1433978.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)

![5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1433980.png)